

sapanisertib relapsed refractory ALL treatment schedule

Author: Smolecule Technical Support Team, Date: February 2026

Compound Focus: Sapanisertib

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Treatment Protocol & Schedule

The following table summarizes the core elements of the **sapanisertib** monotherapy regimen for relapsed/refractory ALL [1]:

Protocol Component	Details
Study Identifier	NCT02484430 [1]
Phase	Phase II [1]
Patient Population	Adults with relapsed/refractory B- or T-cell ALL; median of 3 prior lines of therapy [1]
Dosage & Formulation	3 mg, oral, milled formulation [1]
Dosing Schedule	Once daily for 21 days, followed by a 7-day rest period [1]
Cycle Duration	28 days [1]

| **Dose Modifications** | **Dose escalation (from Cycle 3):** 4 mg daily for 21 days/28-day cycle. **Further escalation (from Cycle 5):** 4 mg daily continuously. **Dose reductions:** 2 mg daily (21 days) or 2 mg daily (5 days/week for 3 weeks) [1] |

Key Efficacy and Safety Outcomes

The trial's findings, particularly regarding efficacy and safety, are crucial for researchers to contextualize the treatment schedule.

Outcome Measure	Results
Best Overall Response	Stable disease in 2 of 16 patients (12.5%). No complete or partial responses were observed [1].
Treatment Continuation	Only 3 patients (19%) were able to proceed to Cycle 2 [1].
Common Grade 3-4 Non-Hematologic Toxicities	Mucositis (3 patients), hyperglycemia (2 patients) [1].
Other Grade 3-4 Toxicities	Hepatic failure, seizures, confusion, pneumonitis, anorexia (1 patient each) [1].
Grade >2 Hematologic Toxicities	Leukopenia (3 patients), lymphopenia (2 patients), thrombocytopenia, neutropenia (1 patient each) [1].
Pharmacodynamic Analysis	Immunoblotting of patient samples indicated limited impact on phosphorylation of key mTOR pathway substrates (4EBP1, S6, AKT), suggesting insufficient target inhibition [1].

Pharmacological and Biomarker Analysis Protocols

The study included detailed pharmacological analyses to understand drug exposure and target engagement.

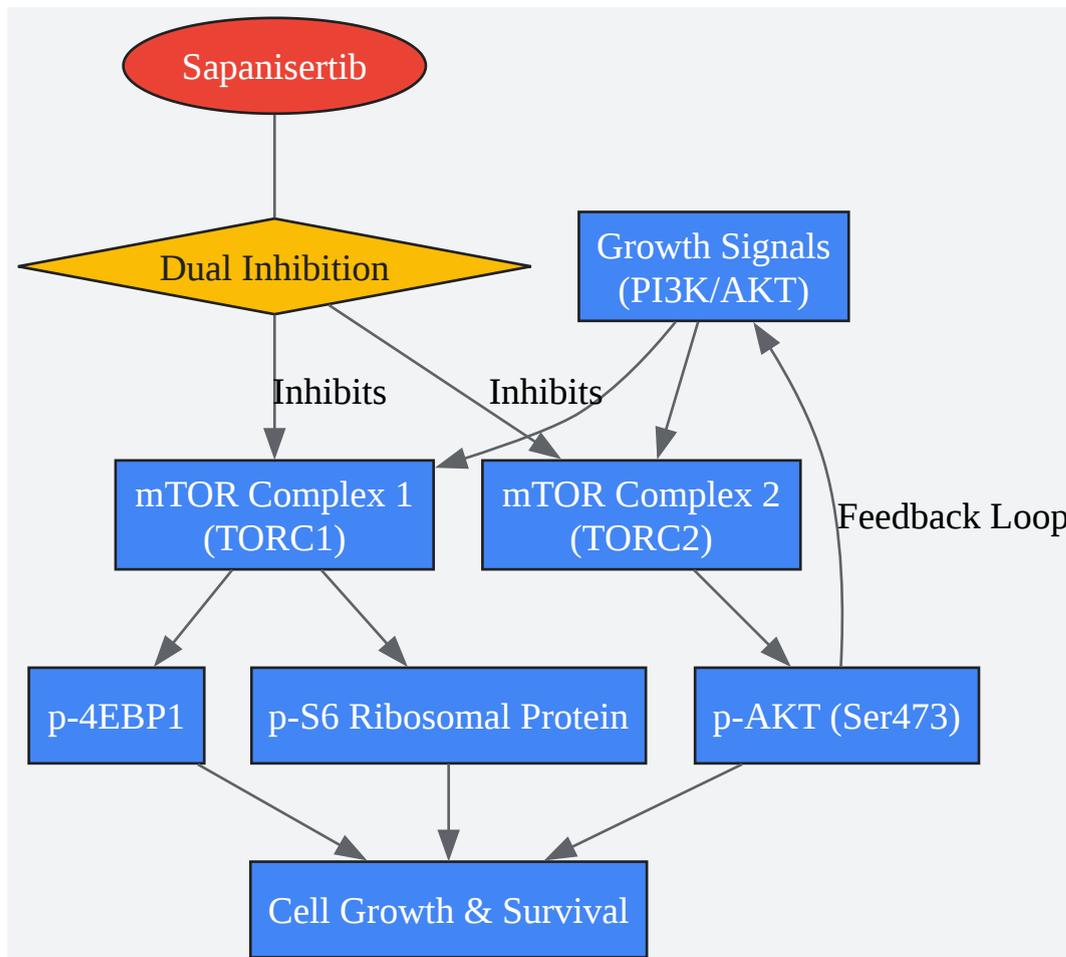
- **Pharmacokinetic (PK) Sampling:** Blood samples for PK analysis were collected from patients at specified time points: pre-dose, and at 1, 2, 4, and 6-8 hours post-dose on Day 8 of Cycle 1. The

analysis demonstrated that drug exposures in ALL patients were similar to those previously observed in patients with solid tumors [1].

- **Pharmacodynamic (PD) Biomarker Assessment:** To evaluate the biological effect of **sapanisertib**, serial bone marrow aspirates were collected. The protocol involved performing immunoblotting on these samples to detect changes in the phosphorylation levels of key mTOR pathway proteins, including:
 - **4EBP1** (a downstream substrate of mTORC1)
 - **S6** (a downstream substrate of mTORC1)
 - **AKT** (phosphorylated at Ser473, a target of mTORC2) [1]
- **Key PD Finding:** The results showed a **limited impact** on the phosphorylation of these biomarkers, providing a mechanistic explanation for the lack of clinical efficacy observed in the trial [1].

mTOR Signaling Pathway and Experimental Rationale

The rationale for using **sapanisertib** in ALL was based on its mechanism as a dual TORC1/TORC2 inhibitor. The diagram below illustrates the targeted pathway and the experimental workflow for biomarker analysis.



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Application Notes for Researchers

- **Patient Selection Considerations:** The study initially required patients to have failed two prior treatments but was later amended to include any number of prior therapies and newly diagnosed patients unfit for standard induction. Key inclusion criteria mandated active leukemia ($\geq 10\%$ blasts in bone marrow) and fasting blood glucose < 130 mg/dL due to the known hyperglycemic risk of mTOR inhibitors [1].
- **Toxicity Management:** Vigilant monitoring and prophylaxis are essential. The protocol mandated daily in-home blood glucose monitoring. Pre-emptive management of mucositis is recommended, as it was the most frequent grade 3-4 non-hematologic toxicity [1].
- **Interpretation of Findings:** The primary takeaway for drug developers is that while the schedule was well-tolerated, **single-agent sapanisertib did not achieve sufficient mTOR pathway inhibition or demonstrate clinically meaningful efficacy in relapsed/refractory ALL** [1]. Future efforts may need to explore combination therapies or different dosing strategies to overcome the lack of target engagement observed.

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References

1. A phase 2 and pharmacological study of sapanisertib in patients with... [pmc.ncbi.nlm.nih.gov]

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